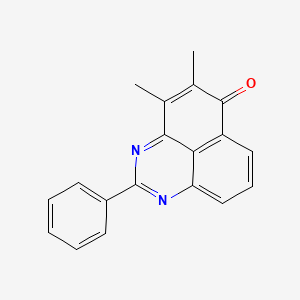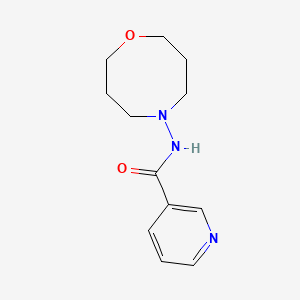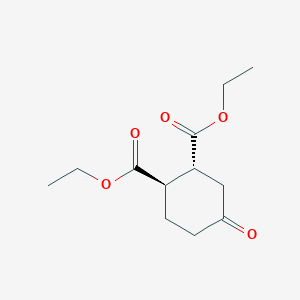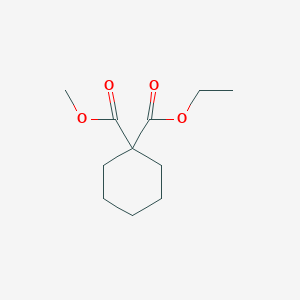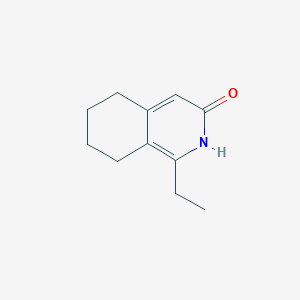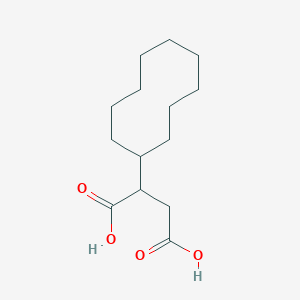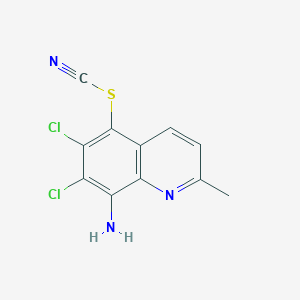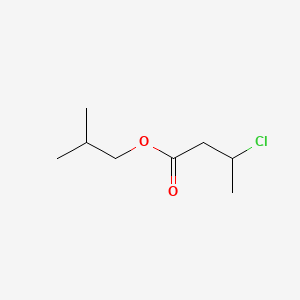
Isobutyl 3-chlorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-chlorobutyrate: is an organic compound with the molecular formula C8H15ClO2. It is an ester formed from isobutyl alcohol and 3-chlorobutyric acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl 3-chlorobutyrate can be synthesized through the esterification of isobutyl alcohol with 3-chlorobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of corrosion-resistant equipment is essential due to the acidic nature of the reaction medium.
Chemical Reactions Analysis
Types of Reactions: Isobutyl 3-chlorobutyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and 3-chlorobutyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Hydrolysis: Isobutyl alcohol and 3-chlorobutyric acid.
Reduction: Isobutyl 3-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Isobutyl 3-chlorobutyrate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions. They can act as substrates for esterases and lipases, providing insights into enzyme specificity and activity.
Medicine: While specific medical applications of this compound are limited, esters in general are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, colognes, and flavoring agents.
Mechanism of Action
The mechanism of action of isobutyl 3-chlorobutyrate in biological systems involves its hydrolysis by esterases and lipases. These enzymes cleave the ester bond, releasing isobutyl alcohol and 3-chlorobutyric acid. The molecular targets and pathways involved in this process are primarily the active sites of the enzymes that catalyze the hydrolysis reaction.
Comparison with Similar Compounds
Isobutyl acetate: Another ester with a pleasant odor, used in fragrances and flavorings.
Isobutyl formate: Known for its fruity aroma, used in perfumes and as a flavoring agent.
Isobutyl isobutyrate: Similar in structure but with different substituents, used in the fragrance industry.
Uniqueness: Isobutyl 3-chlorobutyrate is unique due to the presence of the chlorine atom in its structure. This chlorine atom can participate in various substitution reactions, making the compound versatile in organic synthesis. Additionally, the specific odor profile of this compound distinguishes it from other esters, making it valuable in the fragrance industry.
Properties
CAS No. |
62108-76-3 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-methylpropyl 3-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)5-11-8(10)4-7(3)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
HRVVBUFBYXPDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14550908.png)
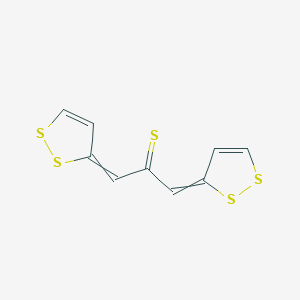
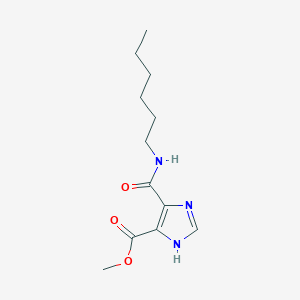
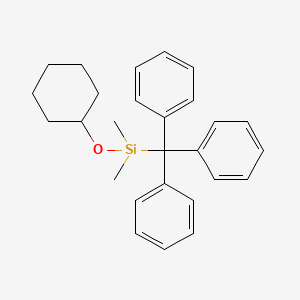
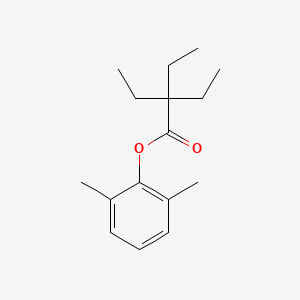
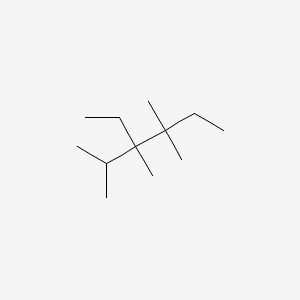
![Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14550959.png)
